4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol
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Overview
Description
4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its phenolic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the condensation of 4-chlorosalicylaldehyde with 2-phenoxy-5-(trifluoromethyl)aniline. The reaction is carried out in an ethanol solution, where the aldehyde and aniline are refluxed together to form the imine linkage . The reaction conditions include maintaining the mixture at a specific temperature and stirring for a set period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to cellular signaling . The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to its specific structural features, such as the imine linkage and the trifluoromethyl group. These features confer distinct chemical properties and biological activities compared to other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H13ClF3NO2 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
4-chloro-2-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H13ClF3NO2/c21-15-7-8-18(26)13(10-15)12-25-17-11-14(20(22,23)24)6-9-19(17)27-16-4-2-1-3-5-16/h1-12,26H |
InChI Key |
ZUSSLKKODVLJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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